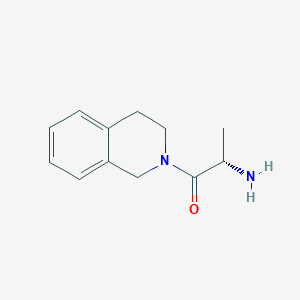

(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and an appropriate amino acid derivative.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between the tetrahydroisoquinoline and the amino acid derivative.

Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired tetrahydroisoquinoline ring system.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active molecules.

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic compounds.

Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

- 2-(piperazin-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

Uniqueness

(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is unique due to its specific chiral configuration and the presence of both amino and tetrahydroisoquinoline moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a chiral compound belonging to the tetrahydroisoquinoline class, noted for its diverse biological activities and potential therapeutic applications. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features that may facilitate interactions with various biological targets.

The compound's structure includes an amino group and a carbonyl group, which are critical for its biological activity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | (2S)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |

| InChI Key | ZKRLEUVXFMIDSG-VIFPVBQESA-N |

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its mechanism of action likely involves binding to specific proteins or enzymes, thereby influencing various biochemical pathways. Studies have shown that it can modulate neurotransmitter systems and may exhibit neuroprotective properties.

Biological Activities

The compound has been investigated for several biological activities:

1. Neuroprotective Effects

Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. It has demonstrated the ability to enhance cell viability in neuronal cell lines exposed to neurotoxic agents.

2. Antidepressant-Like Activity

Preclinical studies have indicated that this compound exhibits antidepressant-like effects in animal models. Its structural similarity to known antidepressants suggests potential serotonin reuptake inhibition.

3. Antioxidant Properties

The compound has shown significant antioxidant activity in vitro, suggesting its potential use in mitigating oxidative damage associated with various diseases.

Case Studies

Several research studies have been conducted to evaluate the biological activity of this compound:

Study 1: Neuroprotective Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of this compound on PC12 cells. The results indicated a significant reduction in cell death when treated with the compound compared to controls .

Study 2: Antidepressant-Like Activity

Another study published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects using the forced swim test in mice. The compound exhibited a dose-dependent reduction in immobility time, suggesting its potential efficacy as an antidepressant .

Study 3: Antioxidant Activity

Research published in Free Radical Biology and Medicine highlighted the antioxidant capacity of this compound. The compound significantly scavenged free radicals and reduced lipid peroxidation in neuronal cells .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-N-methyl-N-(6-methoxyindolyl)propanamide | Indole derivative | Displays anti-inflammatory properties |

| 7-Hydroxy-N,N-dimethyltryptamine | Tryptamine derivative | Exhibits strong serotonergic activity |

| This compound | Tetrahydroisoquinoline derivative | Potential neuroprotective and antidepressant effects |

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

(2S)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |

InChI |

InChI=1S/C12H16N2O/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14/h2-5,9H,6-8,13H2,1H3/t9-/m0/s1 |

InChI Key |

ZKRLEUVXFMIDSG-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC2=CC=CC=C2C1)N |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C2C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.